molecular formula C15H10ClFN2O B1451200 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-16-7

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Cat. No. B1451200
CAS RN: 885277-16-7
M. Wt: 288.7 g/mol
InChI Key: LICKURMOFWYMQR-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a chemical compound with the CAS Number: 885277-16-7. It has a molecular weight of 288.71 and its IUPAC name is 4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . The compound is a light yellow solid .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is 1S/C15H10ClFN2O/c1-20-11-5-2-9 (3-6-11)15-18-13-7-4-10 (17)8-12 (13)14 (16)19-15/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a light yellow solid . The compound’s molecular weight is 288.71 .

Scientific Research Applications

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to binding with a range of biological targets, making it a candidate for the development of new medications. For example, quinazoline derivatives have been explored for their potential as inhibitors of tyrosine kinase enzymes, which are implicated in cancer cell growth and proliferation .

Material Science

In material science, the compound’s unique electronic properties can be harnessed in the development of organic semiconductors. These materials are used in the production of light-emitting diodes (LEDs), solar cells, and transistors. The electron-withdrawing chloro and fluoro groups may enhance the material’s conductivity and stability .

Chemical Synthesis

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline serves as a building block in chemical synthesis. It can undergo various reactions, including Suzuki coupling, to create complex molecules for further research or industrial applications. This versatility makes it a valuable compound in synthetic organic chemistry .

Biological Studies

The compound’s structural features allow it to interact with DNA and proteins, which can be useful in studying cell biology and genetics. Researchers can use it to investigate the mechanisms of action of quinazoline derivatives on cellular processes, potentially leading to breakthroughs in understanding diseases at the molecular level .

Analytical Chemistry

In analytical chemistry, this compound can be used as a reference standard or a reagent in chromatography and spectrometry. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accuracy and precision in measurements .

Agricultural Chemistry

Quinazoline derivatives have shown potential as agrochemicals. They can be formulated into pesticides and herbicides, providing a new avenue for pest and weed management in agriculture. The specific substituents on the quinazoline ring can be modified to target particular pests or weeds with high selectivity .

Neuroscience Research

The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of central nervous system (CNS) drugs. It could be used to create molecules that modulate neurotransmitter receptors, which may lead to new treatments for neurological disorders .

Environmental Science

In environmental science, the compound can be studied for its degradation products and environmental fate. Understanding how it breaks down in different conditions can inform the development of more sustainable chemicals that minimize ecological impact .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKURMOFWYMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674260
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

CAS RN

885277-16-7
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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